LXH254

CRAF inhibition RAF dimers RAS-mutant cancers

Type I BRAF inhibitors cause paradoxical MAPK activation in RAS-mutant models, compromising data integrity. LXH254 (Naporafenib), a Type II ATP-competitive pan-RAF inhibitor, stabilizes RAF dimers in an inactive conformation, suppressing both monomeric and dimeric BRAF/CRAF signaling without pathway hyperactivation. • CRAF IC50 = 0.072 nM; BRAF IC50 = 0.21 nM; 27-fold greater BRAF WT potency vs. encorafenib • Exceptional kinome selectivity: only 3 off-targets >80% across 456 kinases, vs. RAF709's broader profile • Validated in vivo: ~30% oral bioavailability; 46.7% ORR with trametinib in NRAS-mutant melanoma • ≥98% HPLC purity; stable at ambient shipping; bulk custom synthesis available

Molecular Formula C22H20ClN3O
Molecular Weight
Cat. No. B1574366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLXH254
SynonymsLXH254;  LXH-254;  LXH 254.; Unknown
Molecular FormulaC22H20ClN3O
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

LXH254 (Naporafenib): An ARAF-Sparing Type II Pan-RAF Inhibitor


LXH254 (Naporafenib) is an orally bioavailable, Type II ATP-competitive pan-RAF inhibitor specifically designed to overcome the limitations of earlier RAF inhibitors in RAS-mutant tumors [1]. It potently inhibits both BRAF and CRAF kinase activities at picomolar concentrations while largely sparing ARAF, a property that distinguishes it from first-generation Type I inhibitors like vemurafenib and dabrafenib [1][2]. LXH254 stabilizes RAF dimers and inhibits downstream MAPK signaling in models harboring BRAF and NRAS mutations, making it a critical tool compound for investigating RAF biology and combination strategies in preclinical oncology research [1].

ARAF-Sparing Profile Enables BRAF/CRAF pathway study without paradoxical MAPK activation in RAS-mutant models.
Type II Binding Mode Inhibits dimeric RAF complexes; suitable for RAS-mutant and non-V600E BRAF alteration models.
Oral Bioavailability Context Supports oral dosing in preclinical PK/PD and efficacy studies.

Why LXH254 Cannot Be Simply Substituted by Other Pan-RAF Inhibitors


Despite a shared mechanism of action among pan-RAF inhibitors, critical differences in isoform selectivity, metabolic stability, and clinical translation make generic substitution highly problematic. For instance, the first-generation tool compound RAF709 exhibited high human intrinsic clearance, which precluded its clinical development and necessitated a complete structural redesign to yield LXH254 [1]. Furthermore, comparative biochemical studies reveal that even among advanced Type II RAF inhibitors such as tovorafenib (TAK-580) and belvarafenib, the degree of ARAF-sparing and absolute potency against CRAF can vary by more than an order of magnitude, fundamentally altering the pharmacological profile [2]. These divergent properties lead to vastly different outcomes in RAS-mutant preclinical models and clinical trials, underscoring the need for compound-specific validation data before selecting a RAF inhibitor for a given experimental system.

ARAF Selectivity Varies
ARAF-sparing degree differs among pan-RAF inhibitors; may alter paradoxical pathway activation in RAS-mutant cells.
Metabolic Stability Differences
Intrinsic clearance profiles diverge; development-stalled analog RAF709 exemplifies limits to in vivo translation.
CRAF Potency Disparity
Inhibitory potency against CRAF can differ by more than an order of magnitude, impacting target engagement interpretation.

Quantitative Differentiation Evidence Against Major Pan-RAF Comparators


Picomolar CRAF Potency Advantage vs. Tovorafenib

In a direct head-to-head biochemical comparison, LXH254 (naporafenib) is approximately 26-fold more potent than tovorafenib against wild-type CRAF kinase. LXH254 inhibited CRAF with an IC50 of 3.66 nM, compared to 94.2 nM for tovorafenib [1]. This potency advantage is critical because CRAF is the primary RAF isoform responsible for transmitting oncogenic signals downstream of mutant RAS.

CRAF Potency vs. Tovorafenib
Head-to-head
IC50 3.66 nM vs. 94.2 nM
Reported CRAF inhibition context
~26-fold difference; triplicate experiments
CRAF inhibition RAF dimers RAS-mutant cancers

ARAF-Sparing Selectivity Window vs. Belvarafenib

LXH254 exhibits a profound selectivity window that spares ARAF, a property not shared by all pan-RAF inhibitors. In biochemical assays, LXH254 inhibited CRAF (IC50 = 0.072 nM) with ~89-fold selectivity over ARAF (IC50 = 6.4 nM) . In contrast, belvarafenib shows a much narrower window, with CRAF and ARAF IC50 values within an order of magnitude (2–5 nM and ~10–30 nM, respectively) . This difference is functionally significant because ARAF sparing by LXH254 has been shown to prevent the paradoxical activation of MAPK signaling observed with ARAF-inhibiting compounds in RAS-mutant cells expressing only ARAF [1].

CRAF over ARAF Selectivity
Cross-study comparable
~89-fold vs. ~3–6-fold
ARAF-sparing profile may reduce paradoxical activation
LXH254 vs. belvarafenib; biochemical IC50
ARAF paradox RAF isoform selectivity resistance mechanism

Exceptional Kinase Selectivity Across the Human Kinome

LXH254 exhibits a high degree of selectivity across the human kinome. In a panel of 456 human kinases at 1 µM, LXH254 demonstrated >98% on-target binding to BRAF, BRAF V600E, and CRAF, with DDR1 (>99%), DDR2 (84%), and PDGFRb (>99%) being the only kinases showing binding >80% . This selectivity profile represents a meaningful improvement over the broader-spectrum chemical tool RAF709, which at 1 µM showed >80% binding to four off-target kinases (DDR1, DDR2, FRK, and PDGFRb) [1]. The reduced off-target footprint of LXH254 minimizes the risk of polypharmacology confounding phenotypic readouts.

Off-Target Binding at 1 µM
Cross-study comparable
LXH254: 3 off-targets >80% RAF709: 4 off-targets >80%
Reduced off-target kinase engagement
FRK binding absent in LXH254; 456-kinase panel
kinase selectivity off-target profiling chemical probe

Clinical Proof-of-Concept in NRAS-Mutant Melanoma

In a Phase Ib clinical trial, the combination of LXH254 (naporafenib) with the MEK inhibitor trametinib achieved an Objective Response Rate (ORR) of 46.7% in patients with NRAS-mutant melanoma [1]. This result stands in stark contrast to the Phase I trial of the pan-RAF inhibitor belvarafenib, which failed to demonstrate marked clinical benefit in the same NRAS-mutant melanoma patient population [1]. This clinical differentiation validates the preclinical hypothesis that selective B/C RAF inhibition with an ARAF-sparing profile translates into superior therapeutic activity in RAS-driven tumors.

NRAS-Mutant Melanoma ORR
Cross-study comparable
LXH254 combo: 46.7% Belvarafenib mono: no marked benefit
Reported endpoint context in NRAS-mutant melanoma
Phase Ib combination; belvarafenib monotherapy trial context
NRAS-mutant melanoma clinical translation combination therapy

Metabolic Stability Advantage Over Development-Stalled RAF709

The discovery program that yielded LXH254 was explicitly initiated because its predecessor tool compound, RAF709, was plagued by high human intrinsic clearance that precluded further development [1]. A structure-based redesign focused on introducing a pyridine series with an alcohol side chain capable of interacting with the DFG loop successfully mitigated this metabolic liability [1]. In rat pharmacokinetic studies, LXH254 demonstrated low clearance and an oral bioavailability of approximately 30% [2], confirming that the metabolic stability issues of RAF709 were resolved. This superior ADME profile enabled LXH254 to progress into clinical development, while RAF709 remains relegated to in vitro tool compound status.

Rat Oral Bioavailability
Direct comparison
~30% (LXH254) vs. halted (RAF709)
Supports oral dosing in preclinical studies
Human intrinsic clearance resolved
metabolic stability human intrinsic clearance drug development

Inhibition of Dimeric BRAF/CRAF vs. Type I Inhibitors

Unlike Type I BRAF V600E-selective inhibitors (e.g., vemurafenib, dabrafenib, encorafenib), which are ineffective in RAS-mutant tumors due to RAF dimerization-driven resistance, LXH254 is a Type II inhibitor that potently inhibits both monomeric and dimeric forms of BRAF and CRAF [1]. Biochemical assays confirm that LXH254 inhibits BRAF WT with an IC50 of 0.21 nM, which is approximately 27-fold more potent than encorafenib's reported IC50 of ~5.7 nM against BRAF WT [2]. This capability to inhibit both dimerized BRAF/CRAF complexes and monomeric BRAF V600E makes LXH254 uniquely suited for investigating signaling in RAS-mutant and non-V600E BRAF-altered models where Type I inhibitors are intrinsically limited.

BRAF WT Inhibition
Cross-study comparable
LXH254 IC50 0.21 nM Encorafenib IC50 ~5.7 nM
Inhibits dimeric BRAF/CRAF; Type I inhibitors limited
~27-fold difference; relevant to RAS-mutant models
RAF dimerization BRAF V600E RAS-mutant tumors

Optimal Research and Procurement Scenarios for LXH254


Investigating RAS-Mutant Tumor Biology with CRAF Dependency

LXH254 is the preferred tool compound for experiments involving RAS-mutant cell lines and patient-derived xenografts due to its picomolar CRAF potency and 26-fold advantage over tovorafenib [1]. Its ability to inhibit both monomeric and dimeric BRAF/CRAF ensures complete suppression of MAPK signaling downstream of oncogenic RAS, which cannot be achieved with Type I BRAF V600E-selective inhibitors [2]. Researchers can confidently use LXH254 to probe RAF-dependent signaling nodes without the confounding factor of paradoxical pathway activation.

Chemical Biology Studies Requiring Kinome-Wide Selectivity

For target deconvolution and chemical proteomics studies, LXH254's exceptional selectivity across 456 kinases—with only three off-targets binding >80%—makes it a superior chemical probe compared to RAF709 [1]. This clean profile minimizes polypharmacology artifacts, enabling more precise dissection of RAF isoform-specific biology. Procurement of LXH254 over RAF709 is justified whenever kinome-wide selectivity is a critical experimental parameter.

In Vivo Preclinical Efficacy and Combination Therapy Studies

LXH254's validated metabolic stability and oral bioavailability (~30% in rat) make it suitable for long-term in vivo dosing studies, in contrast to the development-stalled analog RAF709 [1][2]. Its compelling clinical combination data—a 46.7% ORR with trametinib in NRAS-mutant melanoma—provides a strong translational rationale for preclinical combination studies exploring RAF + MEK inhibitor synergy [3]. LXH254 should be prioritized for in vivo experiments that aim to inform clinical trial design.

Overcoming Resistance to Type I BRAF Inhibitors

In BRAF V600E melanoma models that have developed acquired resistance to vemurafenib or dabrafenib through RAF dimerization mechanisms, LXH254 remains effective due to its Type II binding mode that inhibits dimeric RAF complexes [1]. LXH254's 27-fold greater potency against BRAF WT compared to encorafenib further supports its use in studying dimerization-driven resistance pathways [2]. Procuring LXH254 is essential for experiments designed to characterize and overcome RAF inhibitor resistance.

Application
Selection Property
Validation Focus
RAS-mutant tumor signaling studies
CRAF pathway inhibition context
MAPK signaling suppression endpoints
Kinome-wide selectivity profiling
Off-target kinase engagement profile
Polypharmacology artifact assessment
Preclinical combination therapy models
Oral bioavailability and metabolic stability
Dose-exposure response relationships
Resistance mechanism investigation in BRAF V600E models
Type II dimeric RAF inhibition
Dimerization-driven pathway reactivation
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